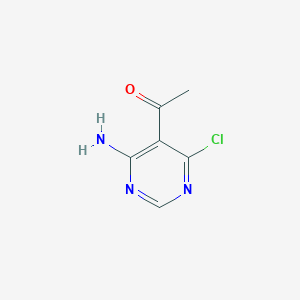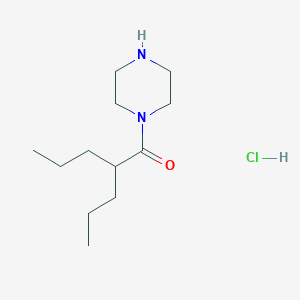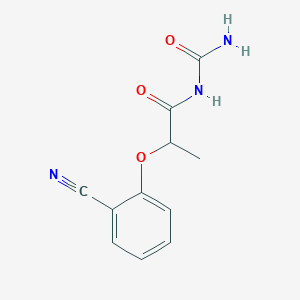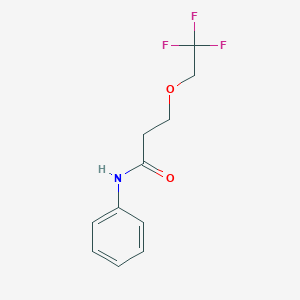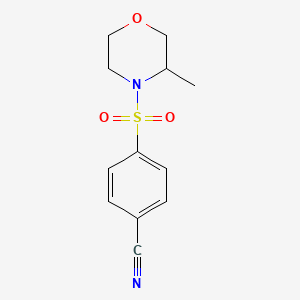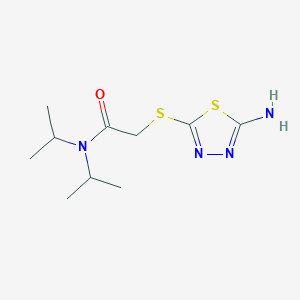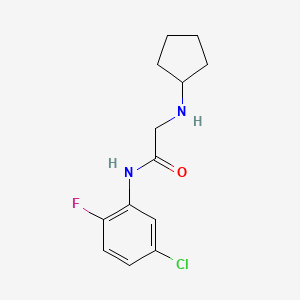
N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a cyclopentylamino group attached to the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-2-fluoroaniline and cyclopentylamine.
Acylation Reaction: The 5-chloro-2-fluoroaniline undergoes an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-fluorophenyl)-2-chloroacetamide.
Amination Reaction: The N-(5-chloro-2-fluorophenyl)-2-chloroacetamide is then reacted with cyclopentylamine under reflux conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate signaling pathways, inhibit enzyme activity, or alter cellular processes to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-chloro-2-fluorophenyl)-2-(methylamino)acetamide
- N-(5-chloro-2-fluorophenyl)-2-(ethylamino)acetamide
- N-(5-chloro-2-fluorophenyl)-2-(propylamino)acetamide
Comparison
N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide is unique due to the presence of the cyclopentylamino group, which may confer different steric and electronic properties compared to its methyl, ethyl, or propyl analogs. These differences can influence the compound’s reactivity, biological activity, and overall chemical behavior.
Propriétés
Formule moléculaire |
C13H16ClFN2O |
|---|---|
Poids moléculaire |
270.73 g/mol |
Nom IUPAC |
N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide |
InChI |
InChI=1S/C13H16ClFN2O/c14-9-5-6-11(15)12(7-9)17-13(18)8-16-10-3-1-2-4-10/h5-7,10,16H,1-4,8H2,(H,17,18) |
Clé InChI |
IDXAHZSWRVEIIX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NCC(=O)NC2=C(C=CC(=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14903378.png)
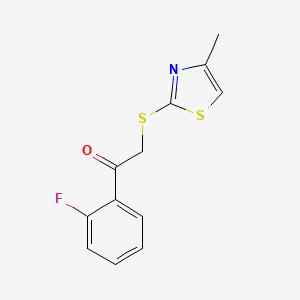
![6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]](/img/structure/B14903386.png)
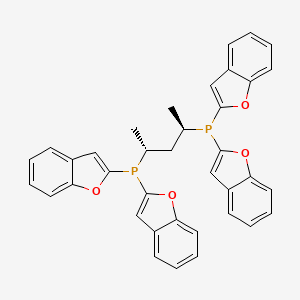
![tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate](/img/structure/B14903391.png)
